molecular formula C16H24ClNO2S B14690373 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxylic acid HCl CAS No. 26106-20-7

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxylic acid HCl

Cat. No.: B14690373
CAS No.: 26106-20-7
M. Wt: 329.9 g/mol
InChI Key: LFYIQRKVGXAEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl is a complex organic compound with a unique structure that includes a benzo©thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl typically involves multiple steps, including the formation of the benzo©thiophene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzo©thiophene core through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the dimethylamino propyl group and carboxylic acid functionality through various organic reactions, such as alkylation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxylic acid HCl is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

26106-20-7

Molecular Formula

C16H24ClNO2S

Molecular Weight

329.9 g/mol

IUPAC Name

3-(dimethylamino)propyl 3,3-dimethyl-1H-2-benzothiophene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H23NO2S.ClH/c1-16(2)13-9-6-5-8-12(13)14(20-16)15(18)19-11-7-10-17(3)4;/h5-6,8-9,14H,7,10-11H2,1-4H3;1H

InChI Key

LFYIQRKVGXAEAE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)C(=O)OCCCN(C)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.